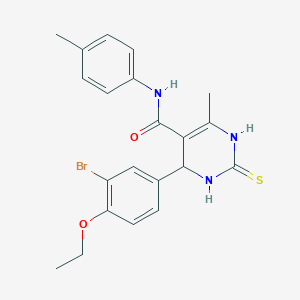
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of dihydropyrimidine derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Inhibition of this enzyme leads to the accumulation of deoxyuridine triphosphate, which causes DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
実験室実験の利点と制限
One of the major advantages of using 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide in lab experiments is its potent antiproliferative and antimicrobial activity. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to use in in vivo studies.
将来の方向性
There are several future directions for the research on 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, future research can focus on the development of more water-soluble derivatives of this compound for in vivo studies.
合成法
The synthesis of 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde, 4-methylphenyl isothiocyanate, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a multicomponent reaction, which results in the formation of the desired compound in good yields.
科学的研究の応用
The dihydropyrimidine derivatives have been extensively studied for their potential applications in drug discovery. 6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
6-(3-bromo-4-ethoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide |
|---|---|
分子式 |
C21H22BrN3O2S |
分子量 |
460.4 g/mol |
IUPAC名 |
4-(3-bromo-4-ethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2S/c1-4-27-17-10-7-14(11-16(17)22)19-18(13(3)23-21(28)25-19)20(26)24-15-8-5-12(2)6-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,28) |
InChIキー |
ARSYIGFTOLPSOH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306085.png)
![3-(4-ethylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306088.png)
![N-(3,4-dichlorophenyl)-2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306091.png)
![2-{[3-(4-ethylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306092.png)
![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306093.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306094.png)
![3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306095.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306098.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306100.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306101.png)
![2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B306103.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B306104.png)
![2-{[3-(4-ethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B306105.png)
![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B306107.png)